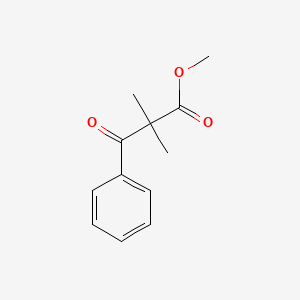
Methyl 2,2-dimethyl-3-oxo-3-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,2-dimethyl-3-oxo-3-phenylpropanoate is an organic compound with the molecular formula C12H14O3. It is a methyl ester derivative of 3-oxo-3-phenylpropanoic acid and is known for its applications in various chemical reactions and research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2,2-dimethyl-3-oxo-3-phenylpropanoate can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with this compound in the presence of a base such as potassium tert-butoxide . The reaction is typically carried out in a solvent like tetrahydrofuran at low temperatures (0°C) under a nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production. The use of continuous flow reactors and advanced purification techniques may be employed to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,2-dimethyl-3-oxo-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various ester and amide derivatives.
Applications De Recherche Scientifique
Methyl 2,2-dimethyl-3-oxo-3-phenylpropanoate is utilized in several scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties and as an intermediate in drug synthesis.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of Methyl 2,2-dimethyl-3-oxo-3-phenylpropanoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. These interactions often involve the formation of transient intermediates and the activation of specific pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-oxo-3-phenylpropanoate
- Methyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate
- Ethyl 3-oxo-3-phenylpropanoate
Uniqueness
Methyl 2,2-dimethyl-3-oxo-3-phenylpropanoate is unique due to its specific structural features, such as the presence of two methyl groups at the 2-position and a phenyl group at the 3-position. These structural elements confer distinct reactivity and properties compared to similar compounds .
Propriétés
Numéro CAS |
64407-08-5 |
|---|---|
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
methyl 2,2-dimethyl-3-oxo-3-phenylpropanoate |
InChI |
InChI=1S/C12H14O3/c1-12(2,11(14)15-3)10(13)9-7-5-4-6-8-9/h4-8H,1-3H3 |
Clé InChI |
HBTCIXRKQDJBMS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)C1=CC=CC=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-tert-butylphenyl)-4-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B15082407.png)
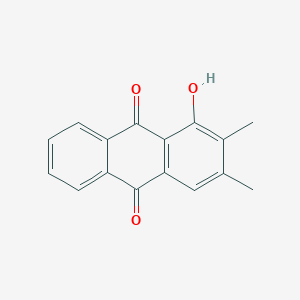



![N'-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-(2-methylphenyl)oxamide](/img/structure/B15082435.png)
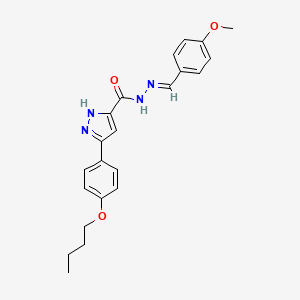
![N'-[(E)-anthracen-9-ylmethylideneamino]-N-(2,3-dichlorophenyl)oxamide](/img/structure/B15082469.png)
![4-Chloro-2-methylphenyl 4-[oxo(phenyl)acetyl]benzoate](/img/structure/B15082476.png)
![(5Z)-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15082481.png)
![4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15082492.png)
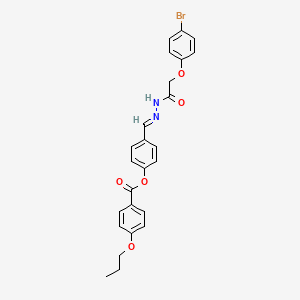
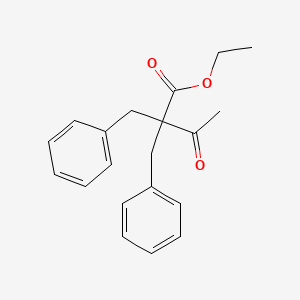
![2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B15082514.png)
